Cas no 2639455-90-4 (4-4-(difluoromethoxy)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid)

2639455-90-4 structure
상품 이름:4-4-(difluoromethoxy)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid
4-4-(difluoromethoxy)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2639455-90-4
- EN300-27723916
- 4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
- 4-4-(difluoromethoxy)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid
-
- 인치: 1S/C27H19F2NO5S/c28-26(29)35-16-11-9-15(10-12-16)22-14-36-24(23(22)25(31)32)30-27(33)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,14,21,26H,13H2,(H,30,33)(H,31,32)
- InChIKey: AYCXZWZUJFLNJG-UHFFFAOYSA-N
- 미소: S1C=C(C2C=CC(=CC=2)OC(F)F)C(C(=O)O)=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
계산된 속성
- 정밀분자량: 507.09520020g/mol
- 동위원소 질량: 507.09520020g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 8
- 중원자 수량: 36
- 회전 가능한 화학 키 수량: 8
- 복잡도: 757
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 7.3
- 토폴로지 분자 극성 표면적: 113Ų
4-4-(difluoromethoxy)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723916-0.25g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 95.0% | 0.25g |
$1525.0 | 2025-03-20 | |
Enamine | EN300-27723916-1g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 1g |
$1658.0 | 2023-09-10 | ||
Enamine | EN300-27723916-10g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 10g |
$7128.0 | 2023-09-10 | ||
Enamine | EN300-27723916-5g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 5g |
$4806.0 | 2023-09-10 | ||
Enamine | EN300-27723916-0.1g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 95.0% | 0.1g |
$1459.0 | 2025-03-20 | |
Enamine | EN300-27723916-10.0g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 95.0% | 10.0g |
$7128.0 | 2025-03-20 | |
Enamine | EN300-27723916-0.5g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 95.0% | 0.5g |
$1591.0 | 2025-03-20 | |
Enamine | EN300-27723916-5.0g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 95.0% | 5.0g |
$4806.0 | 2025-03-20 | |
Enamine | EN300-27723916-0.05g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 95.0% | 0.05g |
$1393.0 | 2025-03-20 | |
Enamine | EN300-27723916-1.0g |
4-[4-(difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639455-90-4 | 95.0% | 1.0g |
$1658.0 | 2025-03-20 |
4-4-(difluoromethoxy)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid 관련 문헌
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Patoju M. Krishna,Dhevalapally B. Ramachary,Sruthi Peesapati RSC Adv., 2015,5, 62062-62066
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
2639455-90-4 (4-4-(difluoromethoxy)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid) 관련 제품
- 1157363-42-2(4-(2-(Propylthio)acetyl)benzonitrile)
- 955257-76-8(3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-cyclohexylurea)
- 1440535-77-2(2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride)
- 1342619-53-7(methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate)
- 1514162-08-3(2-(2,5-difluoro-4-methylphenyl)propan-1-amine)
- 1181254-84-1([2-Acetylamino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid)
- 1805529-38-7(2-(Difluoromethyl)-5-fluoro-3-methylpyridine-6-sulfonamide)
- 1350513-40-4((3-methylphenyl)methylboronic acid)
- 1804914-06-4(3-Cyano-6-hydroxymethyl-2-methylbenzenesulfonyl chloride)
- 1806927-38-7(4-(Difluoromethyl)-5-fluoro-2-nitropyridine-3-carboxaldehyde)
추천 공급업체
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

pengshengyue
골드 회원
중국 공급자
대량
